N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a chemical compound with potential applications in various fields of chemistry and pharmacology. While specific studies on this exact compound are limited, research on similar compounds provides insights into its possible characteristics and applications.
Synthesis Analysis
The synthesis of similar compounds often involves carbodiimide condensation catalysis, a method that allows for the creation of complex chemical structures in a convenient and fast manner. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives has been achieved using this method, indicating a potential pathway for synthesizing related compounds like N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds shows a 'V' shape with angles between aromatic planes, suggesting a complex and potentially active molecular geometry. For instance, the structure of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides reveals such a geometry, which may be reflective of the structural characteristics of N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical properties of related compounds often involve intermolecular interactions, such as hydrogen bonds and other non-covalent interactions, which are crucial for their reactivity and potential applications. For example, the compound 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide exhibits C—H⋯O intermolecular interactions, forming specific molecular arrangements (Saravanan et al., 2016).
Physical Properties Analysis
The physical properties of such compounds are often characterized by crystallography, revealing detailed information about their molecular arrangements and potential solid-state behaviors. This is exemplified in studies like those on N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, which provide insights into the molecular orientations and interactions within the crystal lattice (Ismailova et al., 2014).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBGFJVANZKRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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